

A Comprehensive Spectroscopic Guide to 4-Methyl-3-oxohexanal

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Compound of Interest

Compound Name: 4-Methyl-3-oxohexanal

Cat. No.: B13336112

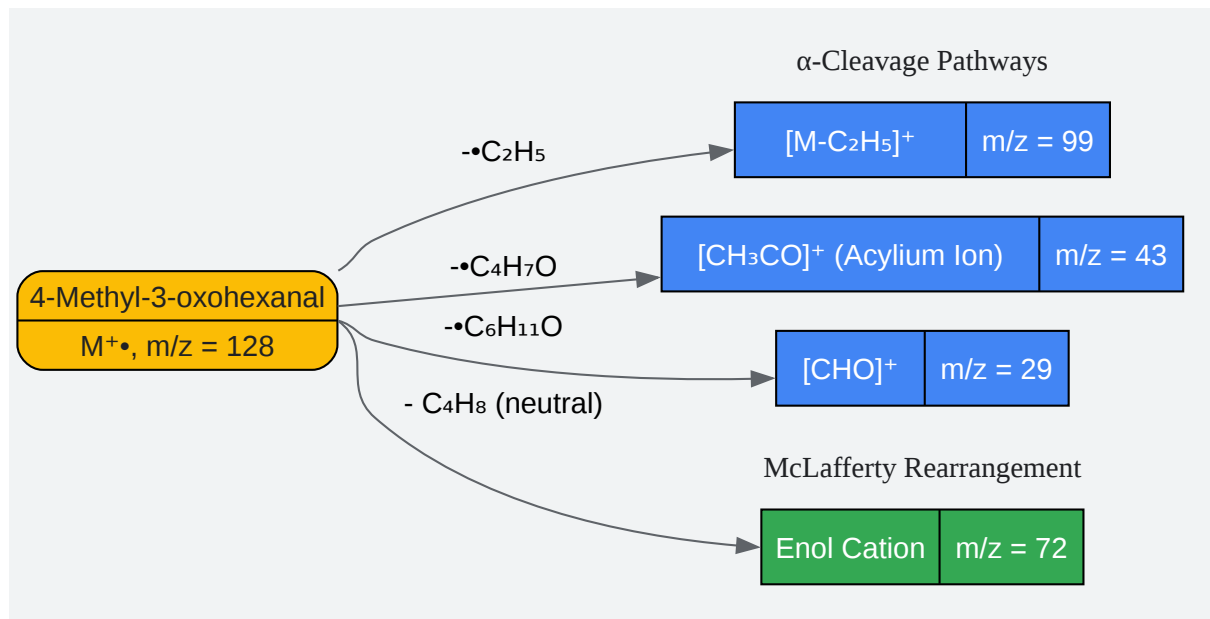
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Abstract: This technical guide provides an in-depth analysis of the key spectroscopic characteristics of **4-Methyl-3-oxohexanal** (CAS: 1861847-93-9).[1] As a bifunctional molecule featuring both aldehyde and ketone moieties, its structural elucidation relies on a multi-technique approach. While comprehensive experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed interpretations, standard experimental protocols, and mechanistic visualizations are provided to serve as a robust reference for researchers in synthetic chemistry, analytical science, and drug development.

Molecular Structure and Overview

4-Methyl-3-oxohexanal is a β -keto aldehyde with the molecular formula $C_7H_{12}O_2$. The structure contains a chiral center at the C4 position, meaning it can exist as a racemic mixture of two enantiomers. The presence of two distinct carbonyl groups—an aldehyde and a ketone—defines its chemical reactivity and provides unique spectroscopic signatures that are the focus of this guide.



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Caption: Key fragmentation pathways for **4-Methyl-3-oxohexanal** in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of **4-Methyl-3-oxohexanal**.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **4-Methyl-3-oxohexanal** (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation:
 - A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

- The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a 30 m DB-5ms column).
- GC Conditions:
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This temperature program ensures the compound elutes as a sharp peak.
- MS Conditions:
 - Ionization Source: Electron Ionization (EI) at 70 eV. This is the standard energy for EI, as it produces reproducible fragmentation patterns and is well-documented in spectral libraries. [2] * Source Temperature: 230 °C.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 25 - 300.
- Data Analysis:
 - Identify the GC peak corresponding to **4-Methyl-3-oxohexanal**.
 - Analyze the mass spectrum associated with this peak.
 - Identify the molecular ion peak and the major fragment ions.
 - Compare the fragmentation pattern to predicted pathways and library data if available.

Conclusion

The structural elucidation of **4-Methyl-3-oxohexanal** can be confidently achieved through a combined spectroscopic approach. ¹H NMR will confirm the carbon-hydrogen framework, most notably through the characteristic downfield aldehyde proton signal. ¹³C NMR will definitively

identify the two distinct carbonyl carbons. IR spectroscopy serves as a rapid and reliable method to verify the presence of both aldehyde and ketone functional groups through their unique C-H and C=O stretching vibrations. Finally, GC-MS will confirm the molecular weight and provide structural information through predictable α -cleavage and McLafferty rearrangement fragmentation patterns. This guide provides the foundational data and protocols for researchers to identify and characterize this versatile β -keto aldehyde.

References

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Sources

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